[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
Description
This compound features a 1,4-benzothiazine core with a 1,1-dioxido group, a 4-butylphenyl substituent at position 4, and a 3,4-dimethoxyphenyl group attached via a methanone moiety at position 2. Its molecular formula is C₂₇H₂₇NO₅S, with an average molecular mass of 489.58 g/mol (calculated). The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, while the 4-butylphenyl contributes hydrophobicity and steric bulk.
Properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-4-5-8-19-11-14-21(15-12-19)28-18-26(34(30,31)25-10-7-6-9-22(25)28)27(29)20-13-16-23(32-2)24(17-20)33-3/h6-7,9-18H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMILRNQTWZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic derivative of benzothiazine, characterized by its complex structure which includes multiple aromatic rings and a dioxido group. Research into its biological activity reveals potential applications in pharmacology, particularly in the treatment of tropical diseases and cancer. This article explores the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features:
- Benzothiazine core : This heterocyclic structure is known for various biological activities.
- Substituents : The presence of butyl and dimethoxy groups enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as a noncompetitive inhibitor of enzymes involved in critical metabolic pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent effects on cell viability.
Biological Activity Overview
Research indicates that derivatives of benzothiazine exhibit diverse pharmacological effects, including:
- Antimicrobial properties : Inhibition of pathogenic organisms.
- Anticancer activity : Inducing apoptosis in cancer cell lines.
- Anti-inflammatory effects : Modulation of inflammatory pathways.
1. Antiparasitic Activity
A study on related compounds demonstrated that derivatives with a similar core structure inhibited trypanothione reductase (TR), an enzyme critical for the survival of parasites causing diseases like malaria and leishmaniasis. Compounds displayed effective EC50 values below 10 μM, indicating potent antiparasitic activity .
2. Anticancer Effects
In vitro studies have shown that compounds with the benzothiazine structure can significantly reduce cell viability in various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer) and AGS (gastric cancer) cells .
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | EC50/IC50 Value | Reference |
|---|---|---|---|
| Compound A | Antiparasitic | < 10 μM | |
| Compound B | Anticancer | 5 μM | |
| Compound C | Anti-inflammatory | 15 μM |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of intermediates through reactions with various reagents.
- Cyclization and oxidation steps to achieve the final benzothiazine structure.
Synthetic Route Example
A common synthetic route involves:
- Reaction of 4-butylphenylamine with 2-chlorobenzoyl chloride.
- Cyclization with sulfur followed by oxidation to yield the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Key Structural Variations
The following table summarizes differences in substituents and molecular properties among the target compound and analogs from the evidence:
| Compound Name | Benzothiazine Substituent | Methanone-Attached Aryl Group | Molecular Formula | Molecular Mass (g/mol) |
|---|---|---|---|---|
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target) | 4-Butylphenyl | 3,4-Dimethoxyphenyl | C₂₇H₂₇NO₅S | 489.58 |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl | Phenyl (no substituents) | C₂₅H₂₃NO₃S | 417.52 |
| 4-(3,4-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,4-Dimethoxyphenyl | 4-Methylphenyl | C₂₆H₂₅NO₅S | 487.55 (calculated) |
2.2. Impact of Substituents
- Electron-Donating vs. The 4-butylphenyl substituent introduces steric hindrance, which may reduce crystallization tendencies compared to the smaller 4-methylphenyl group in the analog from .
Hydrophobicity :
Synthetic Considerations :
Structural and Crystallographic Insights
The 4-butylphenyl group in the target compound likely induces unique ring puckering conformations in the benzothiazine core, as described by Cremer and Pople’s generalized puckering coordinates (). Such conformational differences could affect intermolecular interactions in the solid state .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
